3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid synthesis protocol
3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives are cornerstones of modern medicinal chemistry, primarily due to their versatile reactivity in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] The compound 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid (CAS No. 1218790-83-0)[3] is a bifunctional molecule of significant interest. It incorporates a phenylboronic acid moiety, a key pharmacophore for covalent inhibition and a versatile synthetic handle, with a tetrahydrofuran-containing side chain. This latter group can enhance solubility and provide specific hydrogen bonding interactions within a biological target. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in the principles of robust and scalable organic chemistry.
Section 1: Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule hinges on the formation of a stable amide bond. A logical retrosynthetic disconnection breaks the molecule at the amide linkage, revealing two primary starting materials: 3-aminophenylboronic acid and a carboxylic acid derivative of (tetrahydrofuran-2-yl)methanamine, or more directly, coupling 3-carboxy-phenylboronic acid with (tetrahydrofuran-2-yl)methanamine. For the purpose of this guide, we will focus on the more direct and commonly employed forward synthesis involving the acylation of an amine.
Our synthetic strategy will therefore be the direct amide coupling between 3-aminophenylboronic acid and a suitable activated form of a tetrahydrofuran-based carboxylic acid. However, a more practical and widely applicable approach involves the coupling of 3-aminophenylboronic acid with (tetrahydrofuran-2-yl)methanamine via an amide bond formation with a dicarboxylic acid derivative of the phenyl ring. For the synthesis of the title compound, the most direct pathway is the amide coupling of 3-aminophenylboronic acid with (tetrahydrofuran-2-yl)methanoyl chloride or a similar activated species.
A more accessible and reliable method, which we will detail, involves the coupling of 3-carboxyphenylboronic acid with (tetrahydrofuran-2-yl)methanamine. This approach avoids potential complications with the free amine on the boronic acid starting material.
Visualizing the Synthetic Strategy
Caption: Retrosynthetic analysis of the target molecule.
Section 2: The Core Protocol: Amide Bond Formation
The formation of the amide bond is the critical step in this synthesis. While seemingly straightforward, the choice of coupling reagents and reaction conditions is paramount to achieving high yield and purity, especially when dealing with functionalized molecules like boronic acids.[4]
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| 3-Carboxyphenylboronic acid | ≥97% | Sigma-Aldrich | Starting material |
| (Tetrahydrofuran-2-yl)methanamine | ≥98% | Commercially Available | Starting material |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Commercially Available | Coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous, ≥99.5% | Commercially Available | Non-nucleophilic base |
| DMF (N,N-Dimethylformamide) | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Ethyl acetate | ACS Grade | Commercially Available | Extraction solvent |
| 1 M HCl (Hydrochloric acid) | Aqueous | Commercially Available | Aqueous wash |
| Saturated aq. NaHCO₃ (Sodium Bicarbonate) | Commercially Available | Aqueous wash | |
| Brine (Saturated aq. NaCl) | Commercially Available | Aqueous wash | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent |
Step-by-Step Experimental Procedure
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Reaction Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-carboxyphenylboronic acid (1.0 eq).
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Dissolution: Add anhydrous DMF to dissolve the starting material completely.
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Addition of Amine and Base: To the stirred solution, add (tetrahydrofuran-2-yl)methanamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
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Activation: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid as a solid.
Causality Behind Experimental Choices
-
HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).[5] It rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DIPEA as a Base: A non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt formed during the activation and to scavenge the proton from the amine, without competing in the coupling reaction.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the boronic acid moiety. Boronic acids can be unstable under certain conditions.[6]
Visualizing the Reaction Workflow
Caption: Step-by-step workflow for the synthesis.
Section 3: Mechanistic Insights
The amide bond formation proceeds via the activation of the carboxylic acid by HATU. The following diagram illustrates the generally accepted mechanism.
Caption: Generalized mechanism of HATU-mediated amide coupling.
Section 4: Characterization and Quality Control
To ensure the identity and purity of the synthesized 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, a suite of analytical techniques should be employed:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
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Mass Spectrometry (LC-MS or HRMS): To verify the molecular weight of the product.
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HPLC: To determine the purity of the final compound.
Section 5: Concluding Remarks and Future Directions
The protocol outlined in this guide provides a reliable and robust method for the synthesis of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid. This molecule serves as a valuable building block for further chemical elaboration, particularly in the context of Suzuki-Miyaura cross-coupling reactions to generate more complex molecular architectures for drug discovery programs.[7][8][9] The principles and techniques described herein are broadly applicable to the synthesis of other substituted phenylboronic acids.
References
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC - NIH. (n.d.).
- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing). (2024).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.).
- 3-Aminophenylboronic acid 98 85006-23-1 - Sigma-Aldrich. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. (2008).
- University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr. (2015).
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025).
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- Synthetic method of 3-aminophenylboronic acid - Google Patents. (n.d.).
- (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid - ChemScene. (n.d.).
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- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011).
- Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed. (2005).
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- LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. (2019).
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